Lipophilicity Shift (XLogP3‑AA) vs. Non‑Brominated Parent Sulfonamide
The target compound’s ortho‑bromine contributes a substantial increase in calculated lipophilicity relative to the des‑bromo analog N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzenesulfonamide (PubChem CID 76146342) [1]. Higher XLogP3‑AA correlates with enhanced passive membrane permeability and altered tissue distribution potential [1].
| Evidence Dimension | Calculated octanol‑water partition coefficient (XLogP3‑AA) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | Non‑brominated analog (CID 76146342): XLogP3‑AA = 1.8 |
| Quantified Difference | Δ = +0.8 log units (44 % increase in logP) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18 release) [1] |
Why This Matters
An increase of ~0.8 log units in lipophilicity can substantially affect membrane permeability, off‑target binding, and pharmacokinetic behaviour, making the brominated compound the preferred choice when higher membrane partitioning is desired.
- [1] PubChem. 2-bromo-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzenesulfonamide. Compound Summary CID 76146343. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/76146343 (accessed 2026-04-29). View Source
